molecular formula C13H16FN3O6 B13402784 [(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate

[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate

Cat. No.: B13402784
M. Wt: 329.28 g/mol
InChI Key: NWJBWNIUGNXJGO-QCPNUFEOSA-N
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Preparation Methods

The synthesis of [(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate involves the glycosidation of 5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxyribose using stannic tetrachloride in dichloromethane at 15–20°C . This method ensures the formation of the desired compound with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate involves its conversion to capecitabine, which is then enzymatically converted to 5-fluorouracil in the tumor . 5-fluorouracil inhibits DNA synthesis, thereby slowing the growth of tumor tissue. The molecular targets and pathways involved include thymidylate synthase inhibition, which leads to the disruption of DNA replication and cell division.

Comparison with Similar Compounds

Similar compounds include:

    5′-deoxy-5-fluorocytidine: A direct precursor in the synthesis of the compound.

    Capecitabine: The prodrug that is enzymatically converted to 5-fluorouracil.

    5-fluorouracil: The active drug that inhibits DNA synthesis in cancer cells. The uniqueness of [(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate lies in its specific structure, which allows it to be an effective intermediate in the synthesis of capecitabine, providing a targeted approach to cancer treatment.

Properties

Molecular Formula

C13H16FN3O6

Molecular Weight

329.28 g/mol

IUPAC Name

[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate

InChI

InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20)/t5-,9+,10?,12-/m1/s1

InChI Key

NWJBWNIUGNXJGO-QCPNUFEOSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C([C@@H](O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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